2,4,6-Trichlorophenyl phenylmethanesulfonate
Overview
Description
“2,4,6-Trichlorophenyl phenylmethanesulfonate” is a biochemical used for proteomics research . It has a molecular weight of 351.64 and a molecular formula of C13H9Cl3O3S .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string: C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl .Scientific Research Applications
Synthesis and Chemical Reactions
The reactivity of phenylmethanesulfonamide derivatives has been explored through the creation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating their high reactivity by alkylation of toluene, anisole, thiophene, and 2-chlorothiophene (Aizina, Levkovskaya, & Rozentsveig, 2012). Another study on the reaction of triphenylmethyl cation with trifluoromethanesulfonic acid revealed products like 9-phenylfluorene, 9,9-diphenylfluorene, and triphenylmethane, suggesting intermediates that could be relevant in further understanding the reactivity and applications of related compounds (Ohta, Shudo, & Okamoto, 1983).
Photochemistry and Sulfonation Reactions
Research into the photochemistry of triarylsulfonium salts has provided insights into the photolysis of these compounds, revealing new rearrangement products and mechanisms for direct photolysis, potentially applicable in understanding the behavior of 2,4,6-trichlorophenyl phenylmethanesulfonate under similar conditions (Dektar & Hacker, 1990). The geometrical isomerism about carbon-sulfur double bonds observed in reactions of phenylmethanesulfonyl chloride with tertiary amines highlights the complexity of sulfonation reactions and the potential for creating diverse molecular structures (King & Durst, 1966).
Environmental and Analytical Applications
The use of specific sulfonates in environmental analysis, such as in the EPA Method 526 for detecting unstable compounds, illustrates the role of related chemical structures in enhancing analytical methodologies for environmental contaminants. This method addresses technical challenges such as preservation of target analytes and selection of suitable solid-phase extraction material, relevant for studying compounds like this compound (Winslow et al., 2001).
Fuel Cell Technologies
In the context of fuel cell applications, the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers demonstrate the potential for such sulfonated compounds in developing proton exchange membranes for DMFC and H2/air fuel cells. This research underscores the importance of chemical structure in achieving desired properties like water uptake, proton conductivity, and methanol permeabilities (Sankir, Kim, Pivovar, & McGrath, 2007).
Safety and Hazards
Future Directions
A paper titled “Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion” discusses the potential application of similar compounds in photothermal therapy . The study provides an alternative design rule for controlling the intramolecular charge transfer (ICT) effect .
Properties
IUPAC Name |
(2,4,6-trichlorophenyl) phenylmethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOMCQQCBMOQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252785 | |
Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-33-7 | |
Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trichlorophenyl benzenemethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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